Ethyl N-Boc-2-piperidineacetate

Description

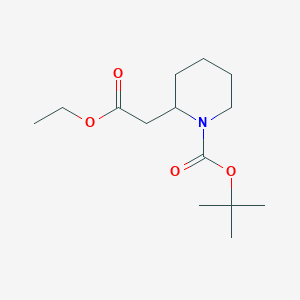

Structure

2D Structure

Properties

IUPAC Name |

tert-butyl 2-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25NO4/c1-5-18-12(16)10-11-8-6-7-9-15(11)13(17)19-14(2,3)4/h11H,5-10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QATMVVBWPDEWBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1CCCCN1C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80555947 | |

| Record name | tert-Butyl 2-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80555947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118667-62-2 | |

| Record name | tert-Butyl 2-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80555947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Piperidine Based Scaffolds Utilizing N Boc Protection

Direct Synthesis Approaches to Ethyl N-Boc-2-piperidineacetate Systems

Direct synthesis methods typically involve the modification of a pre-existing pyridine (B92270) or piperidine (B6355638) ring to introduce the desired functional groups. These approaches are often favored for their straightforward nature and the commercial availability of starting materials.

A prevalent strategy for synthesizing piperidine rings is the catalytic hydrogenation of their aromatic pyridine precursors. asianpubs.orgresearchgate.net This method is effective for producing a wide array of piperidine derivatives from the corresponding pyridines. asianpubs.org

The synthesis of this compound can be achieved starting from Ethyl 2-pyridylacetate. sigmaaldrich.comtcichemicals.com The core of this approach is the reduction of the pyridine ring. Catalytic hydrogenation using various catalysts such as Platinum(IV) oxide (PtO₂), also known as Adams' catalyst, is a powerful method for this transformation. asianpubs.org The reaction is typically carried out under hydrogen gas pressure in a suitable solvent, often an acidic medium like glacial acetic acid, which can facilitate the reduction of the electron-deficient pyridine ring. asianpubs.orgresearchgate.net

Research has shown that the hydrogenation of substituted pyridines can be achieved under relatively mild conditions (room temperature, 50-70 bar H₂) with PtO₂ as the catalyst. asianpubs.org Other catalysts, including rhodium on carbon, have also been employed, sometimes allowing for lower pressure conditions. asianpubs.org Following the reduction of the pyridine ring to a piperidine ring, the secondary amine is then protected with a Boc group. This is typically accomplished by reacting the piperidine intermediate with di-tert-butyl dicarbonate (B1257347) (Boc₂O) under basic conditions.

Table 1: Catalysts and Conditions for Pyridine Hydrogenation

| Catalyst | Pressure (bar) | Temperature | Solvent | Notes |

|---|---|---|---|---|

| PtO₂ (Adams' catalyst) | 50-70 | Room Temp | Glacial Acetic Acid | Effective for various substituted pyridines. asianpubs.org |

| Rhodium on Carbon | Lower pressures | --- | --- | Mentioned as an alternative to PtO₂. asianpubs.org |

| Ruthenium Dioxide | High | High | --- | Used for mono-substituted piperidines. asianpubs.org |

An alternative direct approach involves starting with a piperidine precursor that already contains the acetic acid moiety, such as 2-piperidineacetic acid. This route then focuses on the sequential protection of the nitrogen and esterification of the carboxylic acid.

The first step is the protection of the piperidine nitrogen with the Boc group. This is a standard procedure in organic synthesis, achieved by treating 2-piperidineacetic acid with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like sodium hydroxide (B78521). google.com This reaction yields N-Boc-2-piperidineacetic acid. sigmaaldrich.com

The subsequent step is the esterification of the carboxylic acid to form the ethyl ester. Several methods can be employed for this transformation:

Acid-catalyzed esterification: Reacting the N-Boc-2-piperidineacetic acid with ethanol (B145695) in the presence of a strong acid catalyst.

Coupling agent-mediated esterification: Using coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) to activate the carboxylic acid for reaction with ethanol.

Activation with Boc₂O: Di-tert-butyl dicarbonate itself, in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), can be used to convert stoichiometric mixtures of carboxylic acids and alcohols into their corresponding esters. researchgate.net This method is advantageous as the byproducts, tert-butanol (B103910) and carbon dioxide, are volatile and easily removed. researchgate.net

Piperidine Ring Construction Strategies Relevant to N-Boc Derivatives

Intramolecular cyclization reactions are powerful tools for forming cyclic structures like the piperidine ring.

The Dieckmann condensation is an intramolecular Claisen condensation of a diester that forms a cyclic β-keto ester. numberanalytics.com This reaction is a cornerstone of cyclic compound synthesis. numberanalytics.com To form a piperidine ring relevant to the target molecule, a suitable N-Boc protected amino diester would be required as the starting material.

The mechanism involves the deprotonation of an α-carbon of one ester group by a strong base (e.g., sodium ethoxide) to form an enolate. numberanalytics.com This enolate then undergoes an intramolecular nucleophilic attack on the carbonyl carbon of the other ester group, leading to a cyclized β-keto ester after workup. numberanalytics.com While a direct synthesis of this compound via this method is less common, the resulting β-keto ester from the cyclization of an appropriate acyclic precursor could be further elaborated through reduction and other functional group manipulations to arrive at the desired product.

The aza-Michael addition, or conjugate addition of a nitrogen nucleophile to an electron-deficient alkene, is another key strategy for forming nitrogen-containing heterocycles. researchgate.net An intramolecular aza-Michael reaction can be employed to construct the piperidine ring. ntu.edu.sg

This approach would typically involve an acyclic precursor containing an N-Boc protected amine and a suitably positioned α,β-unsaturated ester. Upon treatment with a base, the amine nitrogen attacks the β-carbon of the unsaturated system, leading to a 6-endo-trig cyclization to form the piperidine ring. ntu.edu.sg Recent research has highlighted biocatalytic approaches, using enzymes like transaminases, to trigger aza-Michael reactions for the enantioselective synthesis of substituted piperidines. acs.org While this method has been applied to various piperidine scaffolds, its specific application to this compound would depend on the synthesis of the requisite acyclic starting material. researchgate.netresearchgate.net

Cyclization Reactions for Core Structure Formation

Aza-Diels-Alder Reactions

The aza-Diels-Alder reaction, a powerful tool for the synthesis of nitrogen-containing six-membered rings, involves the [4+2] cycloaddition of an imine (the dienophile) with a diene. pku.edu.cn This reaction can be promoted by either Lewis acids or Brønsted acids, and its mechanism can be either concerted or stepwise. nih.govrsc.org The stereochemical outcome is often influenced by the geometry of the imine and the nature of the catalyst. pku.edu.cn For the synthesis of piperidine derivatives, this reaction typically yields dihydropyridines, which can then be reduced to the corresponding piperidines.

While direct synthesis of this compound via an aza-Diels-Alder reaction is not extensively documented, the strategy is applicable to the formation of precursors. For instance, the reaction of an N-Boc protected imine derived from glyoxylate (B1226380) with a suitable diene could furnish a 2-alkoxycarbonyl-1,2,3,6-tetrahydropyridine. Subsequent hydrogenation of the double bond would yield the desired piperidine-2-acetate scaffold. The diastereoselectivity of the cycloaddition can often be controlled by the choice of chiral auxiliaries or catalysts. nih.gov

Table 1: Representative Aza-Diels-Alder Reactions for Piperidine Synthesis

| Diene | Imine | Catalyst/Conditions | Product | Yield (%) | Reference |

| 1,3-Butadiene | N-Tosylimine | ZnCl₂ | Tetrahydropyridine | 70-85 | rsc.org |

| Danishefsky's diene | N-Benzylimine | Lewis Acid | Dihydropyridinone | High | pku.edu.cn |

| (E)-1-methoxy-3-trimethylsilyloxy-1,3-butadiene | N-Aryl imines | Yb(OTf)₃ | 2,3-Dihydropyridin-4-one | 80-95 | rsc.org |

| Cyclopentadiene | Benzylamine/Formaldehyde | Proline | Aza-norbornene derivative | 99 (ee) | pku.edu.cn |

This table presents representative examples of aza-Diels-Alder reactions for the synthesis of piperidine precursors and is not specific to this compound.

Intramolecular Michael Additions

Intramolecular aza-Michael additions represent a robust method for the construction of the piperidine ring. rsc.orgntu.edu.sgresearchgate.net This reaction involves the cyclization of a molecule containing both an amine nucleophile and a Michael acceptor (an α,β-unsaturated carbonyl or nitrile). The N-Boc group is often employed to modulate the reactivity of the amine. This approach can be catalyzed by bases or acids and can exhibit high diastereoselectivity, which is influenced by the substitution pattern of the starting material and the reaction conditions. mdpi.comresearcher.life

For the synthesis of a piperidine-2-acetate framework, a suitable precursor would be a δ-amino-α,β-unsaturated ester. The intramolecular conjugate addition of the nitrogen atom to the double bond directly forms the six-membered ring. The stereochemistry at the newly formed chiral centers can often be controlled, leading to specific diastereomers of the 2,5- or 2,6-disubstituted piperidine product. mdpi.com

Table 2: Examples of Intramolecular Aza-Michael Additions

| Substrate | Catalyst/Conditions | Product | Yield (%) | Reference |

| N-Tethered enoate | Quinoline organocatalyst, TFA | 2,5-Disubstituted piperidine | Good | mdpi.com |

| δ-Amino-α,β-unsaturated ester | Base (e.g., DBU) | Piperidine-2-carboxylate | High | researcher.life |

| N-Tosyl-aminoalkenyl ketone | Cs₂CO₃, 18-crown-6 | 2-Substituted piperidine | 85-95 | ntu.edu.sg |

| Amino-functionalized chalcone | L-proline | Chiral piperidine derivative | 90-98 | researchgate.net |

This table provides examples of intramolecular aza-Michael additions for the synthesis of substituted piperidines and is not specific to this compound.

Gold(I)-Catalyzed Cyclizations for Related Heterocycles

Gold(I) catalysts have emerged as powerful tools in organic synthesis, particularly for the activation of alkynes and allenes toward nucleophilic attack. researchgate.netbeilstein-journals.org In the context of piperidine synthesis, gold(I)-catalyzed cyclization of amino-alkynes provides an efficient route to the heterocyclic core. mdpi.com These reactions often proceed under mild conditions and can tolerate a variety of functional groups. The regioselectivity of the cyclization (exo- vs. endo-dig) can be influenced by the substitution pattern of the alkyne and the ligand on the gold catalyst. beilstein-journals.org

A potential strategy for synthesizing a precursor to this compound would involve the gold(I)-catalyzed cyclization of a δ-amino alkyne bearing an ester functionality. The intramolecular hydroamination of the alkyne would lead to an endocyclic enamine, which upon reduction would yield the desired 2-substituted piperidine.

Table 3: Gold(I)-Catalyzed Cyclizations for N-Heterocycle Synthesis

| Substrate | Catalyst System | Product | Yield (%) | Reference |

| 1,6-Diyne | Ph₃PAuCl/AgOTf | Z-Cyclopentylidene derivative | 49-83 | beilstein-journals.org |

| Alkynyl aziridine | AuCl | 2,5-Disubstituted pyrrole | High | beilstein-journals.org |

| N-propargyl-β-enaminone | Gold catalyst | Pyrido[1,2-a]quinolin-1-one | 80-95 | researchgate.net |

| Homopropargylic amine derivative | [AuCl(PEt₃)]/AgOTf | Alkylidene azetidine | Moderate-High | researchgate.net |

This table illustrates the utility of gold catalysis in synthesizing nitrogen heterocycles and is not specific to the direct synthesis of this compound.

Lewis Acid-Mediated Diastereodivergent Cyclizations

Lewis acid-mediated cyclizations offer a versatile approach to the synthesis of piperidines with control over stereochemistry. capes.gov.brnih.govpurdue.edu These reactions can be designed to be diastereodivergent, meaning that by tuning the Lewis acid and reaction conditions, one can selectively obtain different diastereomers of the product from the same starting material. researchgate.net For example, the cyclization of N-tethered aldehydes or imines can proceed via different transition states depending on the nature of the Lewis acid, leading to either cis or trans products. researchgate.net

In the context of synthesizing 2-substituted piperidines, a Lewis acid could be used to promote the cyclization of an N-Boc protected amino aldehyde or imine. The choice of a chelating versus a non-chelating Lewis acid can influence the conformation of the transition state, thereby dictating the stereochemical outcome at the newly formed stereocenters.

Table 4: Lewis Acid-Mediated Cyclizations for Piperidine Synthesis

| Substrate | Lewis Acid | Product Diastereomer | Yield (%) | Reference |

| N-(4-Methyl-3-pentenyl)amino aldehyde benzylimine | FeCl₃ | cis-Piperidine | 60-80 | capes.gov.br |

| N-(4-Methyl-3-pentenyl)amino aldehyde benzylimine | SnCl₄ | trans-Piperidine | 60-80 | capes.gov.br |

| 4-Aza-1,7-diene | MeAlCl₂ | trans-3,4-Disubstituted piperidine | >95 (dr) | researchgate.net |

| Homoallylic amine and aldehyde | TMSOTf or BF₃·OEt₂ | Oxocene (8-membered ring) | Good | purdue.edu |

This table highlights the diastereodivergent potential of Lewis acid-mediated cyclizations in piperidine synthesis and is not specific to this compound.

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, are highly efficient for generating molecular diversity. nih.govrug.nlresearchgate.netrug.nl Several MCRs have been developed for the synthesis of highly substituted piperidines. These reactions often proceed with high atom economy and can be used to construct complex scaffolds in a single step.

For the synthesis of a piperidine-2-acetate scaffold, a potential MCR could involve the reaction of an amine, an aldehyde, and a β-keto ester derivative in a pseudo five-component reaction. researchgate.net The careful choice of starting materials and catalysts can lead to the formation of highly functionalized piperidine rings.

Table 5: Multicomponent Reactions for Piperidine Synthesis

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Product | Yield (%) | Reference |

| Aromatic aldehyde | Aniline | Alkyl acetoacetate | [TMBSED][OMs]₂ | Substituted piperidine | 93 | researchgate.net |

| Aldehyde | Amine | β-Keto ester | Hantzsch reaction conditions | Dihydropyridine | Good | nih.gov |

| Pyruvic acid | 4-Fluoroaniline | 4-(2'-Fluorophenyl)benzaldehyde | Doebner reaction conditions | Quinolone derivative | Moderate | nih.gov |

| Piperidine | 3-Phenylpropanal | Trimethylsilylazide, tert-octylisocyanide | Ugi reaction | Tetrazole derivative | 85 | rug.nl |

This table showcases the diversity of multicomponent reactions for synthesizing heterocyclic structures and is not specific to this compound.

Mannich Reactions for Piperidine Core Synthesis

The Mannich reaction is a classic method for the formation of a C-C bond between an acidic proton-containing compound, an aldehyde, and a primary or secondary amine. sciencemadness.orgnih.govacs.orgmun.ca This reaction is particularly useful for the synthesis of β-amino carbonyl compounds, which can be precursors to piperidines. The intramolecular version of the Mannich reaction is a powerful tool for constructing the piperidine ring. A three-component vinylogous Mannich-type reaction has also been developed for the stereoselective synthesis of chiral dihydropyridinone compounds, which are versatile intermediates for building a variety of chiral piperidine compounds. rsc.orgsciencemadness.orgacs.org

A plausible route to a piperidine-2-acetate derivative could involve a Mannich-type condensation of a suitable enolate with an imine derived from an amino acid, followed by cyclization. The use of acetic acid as a solvent has been shown to improve yields and facilitate product isolation in some Mannich reactions for piperidone synthesis. sciencemadness.org

Table 6: Mannich Reactions in the Synthesis of Piperidine Derivatives

| Substrate 1 | Substrate 2 | Substrate 3 | Conditions | Product | Yield (%) | Reference |

| Ketone | Aldehyde | Amine | Acetic acid | 4-Piperidone | Satisfactory | sciencemadness.org |

| 1,3-bis-trimethylsily enol ether | Aldehyde | Chiral amine | Stereoselective VMR | Chiral dihydropyridinone | Good | rsc.orgacs.org |

| Cyclohexenone | Aromatic imine | BINOL phosphoric acid | Toluene (B28343), rt | Azabicyclic ketone | Good | mun.ca |

| α,β-Unsaturated β'-ketoester | N-Carbamoyl imine | Aminothiourea catalyst | Enantioselective Mannich | β-Amino ketone | Good | mun.ca |

This table provides examples of Mannich reactions for the synthesis of piperidine precursors and related structures and is not specific to this compound.

Reductive Amination Strategies

Reductive amination is a widely used and versatile method for the formation of C-N bonds, involving the reaction of a carbonyl compound with an amine to form an imine or enamine, which is then reduced in situ to the corresponding amine. mdpi.comrug.nlacs.orgrsc.orgyoutube.com This strategy can be applied intramolecularly to form cyclic amines like piperidines. The choice of reducing agent is crucial, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being commonly used due to their selectivity for reducing imines in the presence of carbonyl groups. youtube.com

The synthesis of this compound or its precursors can be envisioned through the reductive amination of a δ-amino ketoester. For example, the cyclization of a linear precursor containing a ketone and an ester at the appropriate positions with an amine source under reductive conditions would yield the piperidine-2-acetate core. Direct asymmetric reductive amination of ketones using chiral catalysts has also been developed, offering a route to enantiomerically enriched amines. acs.org

Table 7: Reductive Amination in Piperidine Synthesis

| Carbonyl Compound | Amine Source | Reducing Agent/Catalyst | Product | Yield (%) | Reference |

| Ketone/Aldehyde | Primary amine | NaBH₃CN | Secondary amine | Good | youtube.com |

| β-Keto ester | Ammonium (B1175870) acetate (B1210297) | NaBH₃CN | 2,3-Substituted 1,4-diamine | Good | capes.gov.br |

| 2-Acetyl-6-substituted pyridine | Ammonium trifluoroacetate | Ru(OAc)₂{(S)-binap}, H₂ | Chiral primary amine | >99 (ee) | acs.org |

| Carboxylic acid | Amine | Pt-Mo/γ-Al₂O₃, H₂ | Alkylamine | Good | rsc.org |

This table illustrates the application of reductive amination in the synthesis of amines and piperidine precursors and is not specific to this compound.

Ring-Closing Metathesis (RCM) in Piperidine Synthesis

Ring-closing metathesis (RCM) has emerged as a powerful tool for the construction of unsaturated nitrogen heterocycles, including tetrahydropyridines, which are precursors to piperidines. This reaction, often catalyzed by ruthenium-based complexes such as Grubbs' catalysts, involves the intramolecular cyclization of a diene. For the synthesis of N-Boc protected piperidine precursors, an appropriate N-Boc protected amino diene is subjected to RCM conditions.

The general mechanism, proposed by Chauvin, involves the formation of a metallacyclobutane intermediate from the reaction of the metal alkylidene catalyst with one of the terminal alkenes of the diene substrate. This intermediate can then undergo a retro-[2+2] cycloaddition to release an olefin and form a new metal alkylidene, which then reacts with the second alkene moiety within the same molecule to form another metallacyclobutane. A final retro-[2+2] cycloaddition releases the cyclic alkene product, in this case, an N-Boc-tetrahydropyridine, and regenerates the metal alkylidene catalyst, which can then enter another catalytic cycle. The driving force for the reaction is often the removal of a volatile olefin byproduct, such as ethylene.

The stability and functional group tolerance of modern Grubbs' and Hoveyda-Grubbs catalysts make RCM a versatile method for synthesizing complex piperidine precursors under mild reaction conditions.

Stereoselective and Asymmetric Synthesis Strategies for N-Boc Piperidines

The development of stereoselective and asymmetric methods to synthesize chiral piperidines is of paramount importance due to the prevalence of these structures in biologically active molecules. The N-Boc group plays a crucial role in many of these strategies, influencing the conformation of intermediates and directing the approach of reagents.

Enantioselective Deprotonation with Chiral Bases

One strategy to achieve enantiomerically enriched 2-substituted piperidines is through the asymmetric deprotonation of N-Boc-piperidine. This method utilizes a chiral base, which is typically a complex of an organolithium reagent, such as sec-butyllithium (B1581126) (s-BuLi), with a chiral ligand. While the s-BuLi/(-)-sparteine complex is highly effective for the deprotonation of N-Boc-pyrrolidine, its application to N-Boc-piperidine has been less efficient. nih.gov

However, significant success has been achieved using a (+)-sparteine surrogate with s-BuLi, leading to high yields of enantiomerically enriched 2-lithiated N-Boc-piperidine. nih.gov In situ ReactIR monitoring of this process has allowed for the direct observation of a pre-lithiation complex, providing valuable mechanistic insights. nih.gov The resulting chiral organolithium species can then be trapped with various electrophiles to afford a range of enantioenriched 2-substituted N-Boc-piperidines.

Catalytic Dynamic Resolution (CDR) of N-Boc-2-lithiopiperidine

Catalytic dynamic resolution (CDR) offers an efficient pathway to highly enantioselective 2-substituted piperidines. This method begins with the non-selective deprotonation of N-Boc-piperidine to form racemic N-Boc-2-lithiopiperidine. In the presence of a substoichiometric amount of a chiral ligand, the two enantiomers of the organolithium intermediate are in equilibrium.

One enantiomer forms a more stable complex with the chiral ligand, shifting the equilibrium. This dynamic process allows for the conversion of the racemic mixture into a single, favored enantiomer of the organolithium-ligand complex. Subsequent reaction with an electrophile yields the desired 2-substituted piperidine with high enantiomeric excess. Chiral diamino alkoxide ligands have proven to be particularly effective for the CDR of N-Boc-2-lithiopiperidine. nih.govacs.org This method has been successfully applied to the synthesis of various natural products and pharmaceutical intermediates. nih.govacs.orgnih.gov

| Ligand | Electrophile | Product | Enantiomeric Ratio (er) |

| (S,S)-diamino alkoxide | MeI | (R)-2-methyl-N-Boc-piperidine | 95:5 |

| (S,R)-diamino alkoxide | MeI | (S)-2-methyl-N-Boc-piperidine | 96:4 |

| (S,S)-diamino alkoxide | PhCHO | (R,S)-2-(hydroxy(phenyl)methyl)-N-Boc-piperidine | 97:3 |

| (S,R)-diamino alkoxide | PhCHO | (S,R)-2-(hydroxy(phenyl)methyl)-N-Boc-piperidine | 98:2 |

Table 1: Examples of Catalytic Dynamic Resolution of N-Boc-2-lithiopiperidine.

Enzymatic Kinetic Resolution and Biocatalytic Transformations

Enzymatic methods provide a powerful and environmentally benign approach to the synthesis of enantiopure piperidines. Kinetic resolution, a key technique, relies on the differential reaction rates of two enantiomers with an enzyme. wikipedia.org For piperidine derivatives, this often involves the selective acylation or hydrolysis of one enantiomer in a racemic mixture by a lipase (B570770) or protease.

For instance, the enzymatic kinetic resolution of racemic 2-piperidineethanol (B17955) has been achieved through selective acylation, providing access to both enantiomers of this versatile building block. nih.gov Similarly, the resolution of piperidine atropisomers, which are key intermediates for certain pharmaceutical agents, has been accomplished through enzyme-catalyzed acylation. nih.gov Biocatalytic transformations can also be employed to create chiral piperidines through asymmetric reduction of prochiral precursors or other stereoselective modifications.

Chiral Auxiliary-Driven Asymmetric Inductions

The use of chiral auxiliaries is a well-established strategy for controlling stereochemistry in organic synthesis. nih.gov In the context of piperidine synthesis, a chiral auxiliary is temporarily attached to the precursor molecule to direct the stereochemical course of a subsequent reaction. After the desired stereocenter(s) have been established, the auxiliary is removed.

A variety of chiral auxiliaries have been employed for the asymmetric synthesis of piperidines, including those derived from carbohydrates and Evans' oxazolidinones. researchgate.netresearchgate.net For example, arabinopyranosylamine can serve as a chiral auxiliary in domino Mannich-Michael reactions to produce N-arabinosyl dehydropiperidinones with high diastereoselectivity. researchgate.net These intermediates can then be further elaborated to afford various substituted piperidine alkaloids. The steric and electronic properties of the chiral auxiliary guide the incoming reagents to one face of the molecule, thereby inducing asymmetry.

| Chiral Auxiliary | Reaction Type | Key Intermediate | Diastereomeric Ratio (dr) |

| D-arabinopyranosylamine | Domino Mannich-Michael | N-arabinosyl dehydropiperidinone | >95:5 |

| Evans' oxazolidinone | Aldol (B89426) Reaction | N-acyloxazolidinone aldol adduct | up to >99:1 |

| (S)-(-)-4-phenyloxazolidinone | Diels-Alder Reaction | Cycloadduct | 90:10 |

Table 2: Examples of Chiral Auxiliary-Driven Asymmetric Synthesis of Piperidine Precursors.

Chiral Pool Utilization in Piperidine Construction

The chiral pool refers to the collection of readily available, inexpensive, and enantiomerically pure natural products, such as amino acids, carbohydrates, and terpenes. nih.gov These compounds can serve as versatile starting materials for the synthesis of more complex chiral molecules, including piperidines.

Advanced Asymmetric Catalysis for N-Boc Piperidine Derivatives

The development of advanced catalytic systems has enabled remarkable control over the stereochemical outcomes in the synthesis of complex piperidine structures. These methods provide access to enantiomerically enriched building blocks essential for medicinal chemistry.

Asymmetric organocatalysis, which utilizes small chiral organic molecules to catalyze reactions, has emerged as a powerful strategy for constructing chiral piperidine frameworks. nih.gov This approach often mimics biosynthetic pathways and avoids the use of potentially toxic or expensive metals. nih.govnih.gov A key strategy involves the activation of carbonyl compounds, such as aldehydes, through the formation of nucleophilic enamine or electrophilic iminium ion intermediates. nih.govnih.gov

For the synthesis of 2-substituted piperidines, a biomimetic approach can be employed where a cyclic imine, such as Δ¹-piperideine, acts as an electrophile in reactions with carbonyl compounds. acs.org The use of a chiral organocatalyst like (L)-proline can mediate the asymmetric Mannich addition of ketones or aldehydes to the cyclic imine, directly installing a functionalized side chain at the C2 position with high stereoselectivity. nih.govacs.org This method allows for the direct and asymmetric introduction of the six-membered heterocycle into carbonyl compounds, yielding adducts in good yields and with high enantiomeric excess (up to 97% ee). nih.govacs.org The development of such catalyst-controlled methods is highly desirable for creating aldehydes with quaternary stereogenic α-carbons. nih.gov

Another powerful organocatalytic method is the conjugate addition of aldehydes to nitroalkenes, followed by a domino aza-Henry/hemiaminalization reaction sequence. acs.org This one-pot, four-component synthesis can produce highly substituted piperidines with excellent control over up to five contiguous stereocenters. acs.org

| Catalyst | Reactants | Product Type | Stereoselectivity | Reference |

| (L)-Proline | Δ¹-piperideine, Acetone | 2-acetonylpiperidine | 97% ee | acs.org |

| Diphenylprolinol silyl (B83357) ether | Propanal, Nitroethene, Allylsilane | Polysubstituted Piperidine | >99% ee, single diastereomer | acs.org |

| Chiral Secondary Amine | α,β-unsaturated aldehyde, Malonate | 3,4-disubstituted piperidine | High | nih.gov |

The asymmetric hydrogenation of pyridine derivatives represents one of the most direct and atom-economical routes to chiral piperidines. nih.gov This strategy involves the reduction of a flat, aromatic pyridine precursor to a three-dimensional, chiral piperidine ring. However, the high stability of the pyridine ring and potential catalyst poisoning by the nitrogen atom present significant challenges. dicp.ac.cn

To overcome these issues, pyridine is often activated by quaternization to form pyridinium (B92312) salts or ylides, which increases their susceptibility to reduction. dicp.ac.cnacs.org Various transition metals, including rhodium and iridium, have been utilized with chiral ligands to achieve high enantioselectivity.

An efficient method involves the iridium-catalyzed asymmetric hydrogenation of N-benzylpyridinium salts. acs.org Using a chiral phosphorus-pyridine based ligand (MeO-BoQPhos), a range of α-aryl and α-heteroaryl piperidines have been synthesized with excellent enantioselectivity (up to 99.3:0.7 er). acs.org Similarly, rhodium-catalyzed transfer hydrogenation of N-benzylpyridinium salts using a formic acid/triethylamine mixture provides a simple and effective method for asymmetric reduction without the need for hydrogen gas. dicp.ac.cn Another approach uses the catalytic enantioselective hydrogenation of N-acyliminopyridinium ylides, which provides access to substituted piperidines in good enantiomeric excesses. acs.org

| Catalyst System | Substrate Type | Key Features | Enantioselectivity | Reference |

| [Ir(COD)Cl]₂ / MeO–BoQPhos | α-Aryl-N-benzylpyridinium salt | Highly effective for α-aryl/heteroaryl piperidines | Up to 99.3:0.7 er | acs.org |

| [RhCp*Cl₂]₂ / KI | N-Benzylpyridinium salt | Transfer hydrogenation with HCOOH/NEt₃ | Asymmetry induced by chiral amine additive | dicp.ac.cn |

| Rh(I) or Ir(I) / Chiral Ligand | N-Acyliminopyridinium ylides | Facile N-N bond cleavage of adducts | Good ee's | acs.org |

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthetic chemistry for forming carbon-carbon bonds. wikipedia.org The Negishi coupling, which pairs an organozinc reagent with an organic halide, is particularly effective for creating C(sp³)–C(sp³) or C(sp³)–C(sp²) bonds. wikipedia.orgacs.org

This methodology can be applied to the α-functionalization of N-Boc-piperidine. The process typically begins with the deprotonation of N-Boc-piperidine at the C2-position using a strong base, followed by transmetalation with a zinc salt (e.g., ZnCl₂) to generate a C2-piperidylzinc reagent. acs.orgresearchgate.net This organometallic intermediate can then be coupled with a suitable electrophile, such as an ethyl haloacetate derivative, in the presence of a palladium catalyst and a phosphine (B1218219) ligand (e.g., t-Bu₃P-HBF₄). acs.org This sequence allows for the direct installation of the acetate side chain onto the piperidine core. The reaction has been shown to be highly diastereoselective when applied to substituted piperidine rings. acs.org A general procedure for the synthesis of 4-arylpiperidines via the Negishi coupling of 4-(N-BOC-piperidyl)zinc iodide with aryl halides has also been established, highlighting the versatility of this approach. nih.gov

| Organometallic Reagent | Electrophile | Catalyst/Ligand | Product Type | Reference |

| N-Boc-2-piperidylzinc | Aryl Bromides | Pd(dba)₂ / t-Bu₃P-HBF₄ | 2-Aryl-N-Boc-piperidine | acs.org |

| 4-(N-Boc-piperidyl)zinc iodide | Aryl Halides/Triflates | Cl₂Pd(dppf) / Cu(I) co-catalyst | 4-Aryl-N-Boc-piperidine | nih.gov |

| N-Boc-2-piperidylzinc (from lithiation) | Aryl Iodides | Pd₂(dba)₃ / SPhos | 2-Aryl-N-Boc-piperidine | researchgate.net |

Copper-catalyzed reactions offer a more economical and environmentally friendly alternative to palladium for certain transformations. researchgate.netnih.gov Copper catalysis has been successfully applied to the synthesis of piperidines through both ring-forming and functionalization reactions.

One powerful method involves the intramolecular C-H amination of N-fluoride amides, where a copper catalyst facilitates both N-F and C-H bond activation. researchgate.netacs.org This radical cyclization proceeds via a 1,6-hydrogen atom transfer, enabling the formation of the piperidine ring with high regioselectivity. nih.govresearchgate.net

Copper is also effective in mediating cross-coupling reactions. For instance, the coupling of N-Boc protected piperazine (B1678402) with aryl iodides has been achieved using a CuBr/rac-BINOL catalytic system. researchgate.net Similar conditions can be applied to the N-arylation of piperidine itself. nih.gov Furthermore, copper catalysis can be used in the reaction of β-aminoalkyl zinc iodides with electrophiles, providing a pathway to enantiomerically enriched 5-methylene piperidines, which are precursors to 2,5-disubstituted piperidines. whiterose.ac.uk A one-pot tandem hydroamination-alkynylation sequence catalyzed by copper(I) bromide also provides an efficient route to functionalized piperidines. thieme-connect.com

| Reaction Type | Catalyst | Substrates | Key Feature | Reference |

| Intramolecular C-H Amination | [TpˣCuL] | N-fluoride amides | Forms piperidine ring via radical cyclization | researchgate.netacs.org |

| Cross-Coupling | CuBr / rac-BINOL | N-Boc-piperazine, Aryl Iodides | N-Arylation of cyclic amines | researchgate.net |

| Tandem Cyclization-Addition | CuBr | Aminoalkynes, Acetylenes | One-pot synthesis of functionalized piperidines | thieme-connect.com |

Rhodium catalysts are exceptionally versatile and have been employed in a variety of powerful transformations to generate chiral piperidine intermediates with high levels of stereocontrol. nih.gov

One notable strategy is the rhodium(I)-catalyzed [2+2+2] cycloaddition of an alkyne, alkene, and isocyanate. nih.gov By using a cleavable tether in the isocyanate backbone, this method provides access to polysubstituted piperidine scaffolds with high yield and enantioselectivity after the tether is removed. nih.govnih.gov Another sophisticated approach is the rhodium(I)-catalyzed addition-carbocyclization cascade, which starts from N-bridged oxoenoate scaffolds and reacts with an arylboronic acid. thieme-connect.com This process creates polyfunctionalized chiral piperidines with three contiguous stereogenic centers, achieving nearly perfect diastereoselectivity (>99% de) and excellent enantioselectivity (≤99% ee). thieme-connect.com

Furthermore, rhodium-catalyzed C-H functionalization of N-Boc-piperidine with donor/acceptor carbenes (generated from diazoacetates) allows for the direct and site-selective introduction of substituents. nih.gov The choice of chiral dirhodium catalyst, such as Rh₂(R-TCPTAD)₄, controls both the diastereo- and enantioselectivity of the functionalization at the C2 position. nih.gov More recently, a rhodium-catalyzed asymmetric reductive Heck reaction of arylboronic acids with dihydropyridines has been developed, providing a general route to enantioenriched 3-substituted tetrahydropyridines, which are direct precursors to 3-substituted piperidines. snnu.edu.cnacs.org

| Reaction Type | Catalyst | Substrates | Stereoselectivity | Reference |

| [2+2+2] Cycloaddition | Rh(I) / Chiral Ligand | Alkyne, Alkenyl isocyanate | High ee | nih.govnih.gov |

| Addition-Carbocyclization Cascade | Rh(I) / Chiral Diene | N-bridged oxoenoate, Arylboronic acid | >99% de, ≤99% ee | thieme-connect.com |

| C-H Functionalization | Rh₂(R-TCPTAD)₄ | N-Boc-piperidine, Aryldiazoacetate | 11:1 dr, 93% ee | nih.gov |

| Asymmetric Reductive Heck | Rh(I) / Chiral Ligand | Dihydropyridine, Arylboronic acid | High ee | snnu.edu.cnacs.org |

Control of Stereogenic Centers, Diastereoselectivity, and Enantioselectivity in Piperidine Systems

Achieving precise control over the three-dimensional arrangement of atoms is a paramount goal in the synthesis of piperidine derivatives. The control of stereogenic centers, whether relative (diastereoselectivity) or absolute (enantioselectivity), dictates the biological activity of the final molecule. This control is achieved through a careful selection of synthetic strategy, catalyst, and reaction conditions.

Catalyst and Protecting Group Control: The choice of catalyst and the nature of the nitrogen protecting group are critical for directing stereochemical outcomes. In rhodium-catalyzed C-H functionalization of piperidines, the site selectivity (C2, C3, or C4) and stereoselectivity are governed by the interplay between the steric and electronic properties of the catalyst and the N-protecting group. nih.gov For example, C-H functionalization of N-Boc-piperidine with Rh₂(R-TCPTAD)₄ favors the formation of 2-substituted products with specific stereochemistry, while different catalysts or protecting groups can lead to other isomers. nih.gov

Substrate and Reagent Control: The inherent structure of the substrate can be leveraged to direct the approach of a reagent. For instance, a bulky substituent on an N-acylpyridinium salt can block nucleophilic attack at one face, thereby directing it to another and controlling regioselectivity. acs.org The stereoselective synthesis of 2,6-disubstituted piperidines often relies on strategies where the stereochemistry of the two substituents is carefully controlled during the ring-forming step. rsc.org

Dynamic and Thermodynamic Control: In some systems, stereoselectivity is governed by thermodynamic equilibria. Photoredox-catalyzed α-amino C-H arylation of substituted piperidines can yield products with high diastereoselectivity because the reaction conditions allow for epimerization to the more stable thermodynamic diastereomer. nih.govescholarship.org A different approach is dynamic thermodynamic resolution, where a chiral ligand coordinates to a racemic organometallic intermediate, such as N-Boc-2-lithiopiperidine, allowing it to equilibrate to a single, more stable stereoisomer before being trapped by an electrophile, resulting in high enantiomeric enrichment. nih.gov

Multi-Component Reactions: Complex, highly functionalized piperidines can be assembled in a single pot with complete stereocontrol. A four-component reaction involving a diphenylprolinol silyl ether mediated Michael reaction, followed by a domino sequence, has been shown to construct a piperidine ring with five contiguous, fully controlled stereocenters. acs.org

Ultimately, the stereoselective synthesis of piperidine systems is a nuanced field where the desired isomer is obtained by rationally selecting from a diverse toolkit of modern synthetic methodologies, from organocatalysis to transition metal catalysis and photoredox reactions. nih.govacs.org

Epimerization Control in Oxidation and Other Reactions

In the synthesis of piperidine derivatives, controlling the stereochemistry at the C2 position is of paramount importance. Epimerization, the unintended inversion of a stereocenter, can occur at the α-carbon (C2) of the piperidine ring, particularly when this carbon is functionalized with a group like the acetate in this compound. This process is a significant concern as it can lead to a mixture of diastereomers, complicating purification and potentially altering the biological activity of the final product. nih.gov

The primary mechanism for epimerization at this position involves the abstraction of the α-proton by a base, which generates a planar enolate or a carbanionic intermediate. Subsequent reprotonation can occur from either face, leading to racemization or epimerization. nih.gov The acidity of this proton is increased by the adjacent ester group, making the C2 position susceptible to this unwanted side reaction, especially under basic conditions or during reactions involving strong nucleophiles.

Several strategies are employed to mitigate or control epimerization:

Temperature Control: Performing reactions at low temperatures, such as -78°C, is a common method to minimize the rate of proton exchange and maintain the stereochemical integrity of the C2 center.

Reagent Selection: The choice of base or nucleophile is critical. Non-nucleophilic, sterically hindered bases are often preferred for deprotonation reactions to avoid unwanted side reactions.

Reaction Time: Minimizing reaction times can also limit the extent of epimerization.

In the context of synthesizing more complex structures, such as substituted pipecolic acid derivatives, diastereoselective reactions are key. For instance, the synthesis of cis-4-hydroxy-2-methyl piperidine and its corresponding pipecolic acid derivative has been achieved with high diastereoselectivity, demonstrating that with careful methodological application, the stereocenters can be controlled effectively. nih.gov Similarly, transformations on related N-Boc protected systems, such as dihydroxylation and reductions, have been shown to proceed without any epimerization, highlighting that under the right conditions, the stereochemistry can be preserved. acs.org

Factors Influencing Epimerization at the C2 Position

| Factor | Influence on Epimerization | Mitigation Strategy |

|---|---|---|

| Base Strength | Strong bases can readily abstract the acidic α-proton, increasing the risk. nih.gov | Use of milder or sterically hindered bases. |

| Temperature | Higher temperatures increase the rate of proton exchange and potential for epimerization. | Conducting reactions at low temperatures (e.g., -78 °C). |

| Solvent | The polarity and proton-donating ability of the solvent can influence the stability and reprotonation of the intermediate. nih.gov | Aprotic solvents are often preferred. |

| Reaction Time | Prolonged exposure to epimerizing conditions increases the likelihood of stereochemical scrambling. | Minimizing reaction duration and monitoring progress closely. |

Enantiodivergent Synthetic Pathways for Piperidine Scaffolds

Enantiodivergent synthesis provides a powerful strategy to access either enantiomer of a target molecule from a single racemic starting material. This is particularly valuable in medicinal chemistry, where different enantiomers often exhibit distinct pharmacological profiles. For piperidine scaffolds, catalytic dynamic resolution (CDR) of racemic N-Boc-2-lithiopiperidine has emerged as a highly effective enantiodivergent method. nih.gov

This process involves the in-situ generation of a racemic organolithium species from N-Boc-piperidine, which is then resolved using a chiral ligand in the presence of an electrophile. The choice of the chiral ligand dictates which enantiomer of the lithiated intermediate reacts preferentially, thus determining the absolute configuration of the 2-substituted piperidine product. nih.gov

For example, the CDR of rac-2-lithio-N-Boc-piperidine using specific chiral bis(oxazoline) or related ligands allows for the highly enantioselective synthesis of either the (R)- or (S)-enantiomer of various 2-substituted piperidines. By quenching the resolved organolithium intermediate with an appropriate electrophile, such as methyl chloroformate (ClCO₂Me), one can obtain either enantiomer of the corresponding N-Boc-pipecolate methyl ester, a close analogue of this compound. nih.gov This demonstrates a flexible and efficient route to enantiopure building blocks.

Enantiodivergent Synthesis of 2-Substituted N-Boc-Piperidines via CDR nih.gov

| Chiral Ligand | Electrophile | Product Configuration | Enantiomeric Ratio (er) |

|---|---|---|---|

| Ligand 8 | Bu₃SnCl | (S)-2-stannyl-piperidine | 96:4 |

| Ligand 9 | Bu₃SnCl | (R)-2-stannyl-piperidine | 97:3 |

| Ligand 8 | CO₂ | (R)-N-Boc-pipecolic acid | 98:2 |

| Ligand 8 | ClCO₂Me | (R)-N-Boc-pipecolate methyl ester | Enantiopure |

| Ligand 9 | ClCO₂Me | (S)-N-Boc-pipecolate methyl ester | Enantiopure |

N-Boc Protecting Group Manipulation in Complex Syntheses

Strategic Application of the N-Boc Group in Multi-Step Convergent Syntheses

The tert-butoxycarbonyl (Boc) group is not merely a placeholder; its application and removal are often key strategic elements in complex, multi-step convergent syntheses. A convergent synthesis involves preparing fragments of a target molecule separately and then joining them together at a late stage. The stability of the N-Boc group to a wide range of reaction conditions, combined with its predictable and often mild removal, makes it ideal for such strategies.

A compelling example of this strategic use is found in the total synthesis of (±)-actinophyllic acid. nih.gov In this synthesis, a tetracyclic intermediate containing both an N-Boc group and tert-butyl esters was subjected to a one-pot transformation. Treatment with trifluoroacetic acid (TFA) was strategically employed to simultaneously cleave the N-Boc protecting group and the tert-butyl esters. This unmasking of the secondary amine and carboxylic acid functionalities directly triggered a crucial aza-Cope−Mannich rearrangement, a cascade reaction that rapidly assembled the complex pentacyclic core of the natural product. nih.gov Here, the Boc group's removal was the key that unlocked the desired reactivity in a subsequent step, showcasing its role as an integral part of the synthetic design.

Selective Deprotection Methodologies (e.g., Acid-Labile Removal)

The removal of the N-Boc group is one of the most common transformations in organic synthesis, with a variety of methods developed to suit different substrates and synthetic requirements. The most prevalent of these is acid-labile cleavage.

Acid-Labile Removal: The Boc group is designed to be stable to bases and many nucleophiles but readily cleaved under acidic conditions. The mechanism involves protonation of the carbonyl oxygen, followed by cleavage of the tert-butyl-oxygen bond to form the highly stable tert-butyl cation, which is then quenched, releasing carbon dioxide and the free amine.

A range of acidic reagents can be employed for this purpose:

Trifluoroacetic Acid (TFA): Often used neat or in a solvent like dichloromethane (B109758) (DCM), TFA is a highly effective reagent for Boc deprotection. nih.govresearchgate.net

Hydrochloric Acid (HCl): Solutions of HCl in organic solvents such as dioxane, ethyl acetate, or methanol (B129727) are widely used and provide the deprotected amine as its hydrochloride salt. researchgate.netnih.gov

Sulfuric Acid (H₂SO₄): Concentrated sulfuric acid can also be used, though its strong protic nature can be incompatible with sensitive functional groups. researchgate.net

Silica (B1680970) Gel: In some cases, particularly with thermally sensitive heterocycles, Boc deprotection can be achieved by refluxing in toluene with silica gel. researchgate.net

While effective, strong acids can sometimes cause side reactions or be incompatible with other acid-sensitive groups in the molecule. This has driven the development of milder and more selective deprotection methodologies. For instance, in certain syntheses, acidic treatment is used to remove the N-Boc group to furnish the final product in quantitative yield. nih.gov

Alternative Deprotection Methods: To overcome the limitations of strong acids, several alternative methods have been developed:

Lewis Acids: Environmentally friendly Lewis acids like ferric chloride (FeCl₃) have been shown to effectively remove the N-Boc group under mild conditions. researchgate.net

Oxalyl Chloride in Methanol: A mild and rapid method for deprotecting a diverse set of N-Boc compounds involves using oxalyl chloride in methanol at room temperature. nih.gov

Ammonium Fluoride (B91410): In cases where acidic conditions lead to product decomposition, as seen in the synthesis of a (−)-dragocin D precursor, a solution of ammonium fluoride in methanol proved to be a successful alternative for cleaving the Boc group without causing the undesired retro-Mannich reaction. acs.org

Comparison of Selected N-Boc Deprotection Reagents

| Reagent | Typical Conditions | Advantages | References |

|---|---|---|---|

| Trifluoroacetic Acid (TFA) | Neat or in DCM, room temperature | Highly effective, volatile byproduct | nih.govresearchgate.net |

| Hydrochloric Acid (HCl) | In an organic solvent (e.g., dioxane, EtOAc) | Common, inexpensive, forms HCl salt | researchgate.netnih.gov |

| Ferric Chloride (FeCl₃) | Solution | Mild, cost-effective Lewis acid | researchgate.net |

| Oxalyl Chloride / MeOH | Methanol, room temperature | Mild, rapid reaction | nih.gov |

| Ammonium Fluoride / MeOH | Methanol | Useful for acid-sensitive substrates prone to decomposition | acs.org |

| Silica Gel | Refluxing Toluene | Mild, useful for some thermally sensitive heterocycles | researchgate.net |

Q & A

Q. What are the common synthetic routes for preparing Ethyl N-Boc-2-piperidineacetate, and how can reaction efficiency be optimized?

Answer: this compound is synthesized via multi-step processes involving Boc protection of the piperidine nitrogen, followed by esterification. A typical approach involves:

Boc Protection : Reacting 2-piperidineacetic acid with di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., NaOH in ethyl acetate) to introduce the Boc group .

Esterification : Converting the carboxylic acid to the ethyl ester using ethanol and a coupling agent (e.g., DCC or EDCI) or acid catalysis.

Q. Optimization Strategies :

- Temperature Control : Low temperatures (−78°C) for Grignard reactions (e.g., PhMgBr) minimize side reactions .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) ensures high purity (>95%) .

- Catalyst Selection : Use of Pd(OH)₂/C for hydrogenation steps improves yield in deprotection reactions .

Q. What analytical techniques are recommended for confirming the purity and structural integrity of this compound?

Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry (e.g., Boc group at N-1, ethyl ester at C-2). Key signals: Boc tert-butyl (~1.4 ppm, singlet) and ethyl ester (~1.2–1.4 ppm triplet, ~4.1 ppm quartet) .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns (acetonitrile/water) assess purity (>97% by GC or HPLC) .

- Mass Spectrometry (MS) : ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 230.27) .

Q. How does solvent polarity influence the stability and reactivity of this compound in nucleophilic reactions?

Answer: Solvent polarity impacts:

- Hydrogen Bonding : Polar aprotic solvents (e.g., THF, DMF) stabilize transition states in SN2 reactions by solvating counterions. Ethyl lactate (ε = 15.1) enhances intramolecular H-bonding, altering conformational preferences .

- Reaction Rate : Low-polarity solvents (e.g., toluene) favor Boc group stability but slow nucleophilic substitution.

- Byproduct Formation : High-polarity solvents (e.g., DMSO) may accelerate ester hydrolysis under acidic conditions.

Q. Methodological Insight :

Q. What strategies can resolve discrepancies between theoretical and experimental yields in this compound synthesis?

Answer: Stepwise Analysis :

Reagent Stoichiometry : Verify molar ratios (e.g., Boc₂O excess to ensure complete protection) .

Side Reactions : Test for Boc deprotection (e.g., TFA sensitivity) or ester hydrolysis via LC-MS.

Thermodynamic Control : Adjust temperature (e.g., −78°C for Grignard additions to prevent ketone formation) .

Q. Case Study :

Q. How can stereochemical integrity be maintained during the synthesis of this compound derivatives?

Answer:

- Chiral Auxiliaries : Use (R)- or (S)-Boc-piperidinecarboxylic acid precursors (e.g., CAS 26250-84-0 for S-enantiomer) .

- Stereoselective Catalysis : Employ asymmetric hydrogenation (e.g., Ru-BINAP catalysts) for β-amino ester formation .

- Circular Dichroism (CD) : Monitor enantiomeric excess (ee) post-synthesis.

Q. Critical Note :

- Racemization Risk : Avoid prolonged heating in polar solvents (e.g., DMF) during esterification.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.